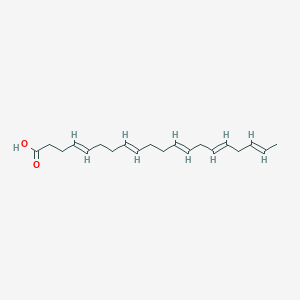
4,8,12,15,18-Eicosapentaenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,8,12,15,18-Eicosapentaenoic acid (EPA) is a type of omega-3 fatty acid that is commonly found in fish oil. EPA has been extensively studied for its potential health benefits, particularly in reducing inflammation and improving cardiovascular health. In
科学的研究の応用
4,8,12,15,18-Eicosapentaenoic acid has been extensively studied for its potential health benefits. One of the most well-known applications of 4,8,12,15,18-Eicosapentaenoic acid is in reducing inflammation. 4,8,12,15,18-Eicosapentaenoic acid has been shown to inhibit the production of inflammatory cytokines and reduce the activity of inflammatory enzymes. This makes it a promising therapeutic agent for conditions such as rheumatoid arthritis, inflammatory bowel disease, and asthma.
4,8,12,15,18-Eicosapentaenoic acid has also been studied for its potential cardiovascular benefits. It has been shown to reduce triglyceride levels, improve blood pressure, and reduce the risk of cardiovascular events such as heart attack and stroke. Additionally, 4,8,12,15,18-Eicosapentaenoic acid has been shown to have neuroprotective effects and may be beneficial in the treatment of neurological disorders such as Alzheimer's disease.
作用機序
The mechanism of action of 4,8,12,15,18-Eicosapentaenoic acid is complex and involves multiple pathways. One of the primary ways in which 4,8,12,15,18-Eicosapentaenoic acid exerts its anti-inflammatory effects is by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 4,8,12,15,18-Eicosapentaenoic acid also reduces the activity of inflammatory enzymes such as cyclooxygenase-2 and lipoxygenase.
In terms of cardiovascular health, 4,8,12,15,18-Eicosapentaenoic acid has been shown to reduce triglyceride levels by inhibiting the production of triglycerides in the liver and increasing their clearance from the bloodstream. 4,8,12,15,18-Eicosapentaenoic acid also improves blood pressure by reducing the production of vasoconstrictor molecules and increasing the production of vasodilator molecules.
生化学的および生理学的効果
4,8,12,15,18-Eicosapentaenoic acid has a number of biochemical and physiological effects in the body. It is incorporated into cell membranes, where it can affect membrane fluidity and ion channel function. 4,8,12,15,18-Eicosapentaenoic acid also affects gene expression and can modulate the activity of transcription factors.
In terms of physiological effects, 4,8,12,15,18-Eicosapentaenoic acid has been shown to reduce inflammation, improve cardiovascular health, and have neuroprotective effects. It may also be beneficial in the treatment of conditions such as depression and anxiety.
実験室実験の利点と制限
One of the advantages of studying 4,8,12,15,18-Eicosapentaenoic acid in the lab is that it is readily available in supplement form and can be easily administered to study subjects. Additionally, there are a number of well-established methods for measuring 4,8,12,15,18-Eicosapentaenoic acid levels in the blood and tissues.
However, there are also limitations to studying 4,8,12,15,18-Eicosapentaenoic acid in the lab. One of the main limitations is that it is difficult to control for other dietary factors that may influence the effects of 4,8,12,15,18-Eicosapentaenoic acid. Additionally, there may be differences in the way that 4,8,12,15,18-Eicosapentaenoic acid is metabolized and utilized in different individuals, which can make it challenging to draw definitive conclusions from studies.
将来の方向性
There are a number of future directions for research on 4,8,12,15,18-Eicosapentaenoic acid. One area of interest is in exploring the potential benefits of 4,8,12,15,18-Eicosapentaenoic acid in the treatment of neurological disorders such as Alzheimer's disease. Additionally, there is ongoing research into the potential cardiovascular benefits of 4,8,12,15,18-Eicosapentaenoic acid, particularly in high-risk populations such as those with diabetes.
Another area of interest is in exploring the potential benefits of 4,8,12,15,18-Eicosapentaenoic acid in combination with other nutrients or compounds. For example, there is some evidence to suggest that 4,8,12,15,18-Eicosapentaenoic acid may be more effective when combined with vitamin D or curcumin.
Conclusion:
In conclusion, 4,8,12,15,18-Eicosapentaenoic acid is a type of omega-3 fatty acid that has been extensively studied for its potential health benefits. It has been shown to have anti-inflammatory effects, improve cardiovascular health, and have neuroprotective effects. While there are limitations to studying 4,8,12,15,18-Eicosapentaenoic acid in the lab, there are also a number of promising future directions for research.
合成法
4,8,12,15,18-Eicosapentaenoic acid can be synthesized from alpha-linolenic acid (ALA), which is an omega-3 fatty acid found in plant-based sources such as flaxseed oil. The conversion of ALA to 4,8,12,15,18-Eicosapentaenoic acid in the body is a multi-step process that involves several enzymes. However, the conversion rate is relatively low, and it is more efficient to obtain 4,8,12,15,18-Eicosapentaenoic acid directly from dietary sources such as fish oil.
特性
CAS番号 |
103753-43-1 |
|---|---|
製品名 |
4,8,12,15,18-Eicosapentaenoic acid |
分子式 |
C20H30O2 |
分子量 |
302.5 g/mol |
IUPAC名 |
(4E,8E,12E,15E,18E)-icosa-4,8,12,15,18-pentaenoic acid |
InChI |
InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-3,5-6,8-9,12-13,16-17H,4,7,10-11,14-15,18-19H2,1H3,(H,21,22)/b3-2+,6-5+,9-8+,13-12+,17-16+ |
InChIキー |
MVAGWEQBBLEOBC-YMXLJGMHSA-N |
異性体SMILES |
C/C=C/C/C=C/C/C=C/CC/C=C/CC/C=C/CCC(=O)O |
SMILES |
CC=CCC=CCC=CCCC=CCCC=CCCC(=O)O |
正規SMILES |
CC=CCC=CCC=CCCC=CCCC=CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



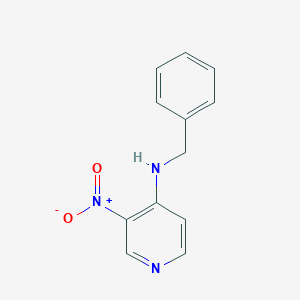
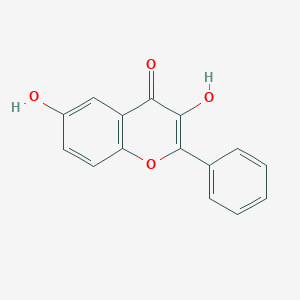
![1-(4-[(4-Chlorophenyl)thio]-3-nitrophenyl)ethan-1-one](/img/structure/B10368.png)
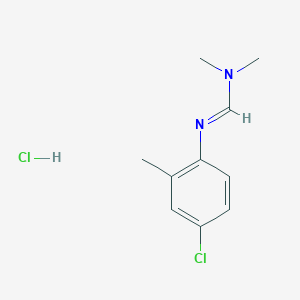
![1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide](/img/structure/B10371.png)
![2-(2-benzylsulfanylethyl)-1-[2-(1H-imidazol-5-yl)ethyl]guanidine](/img/structure/B10377.png)
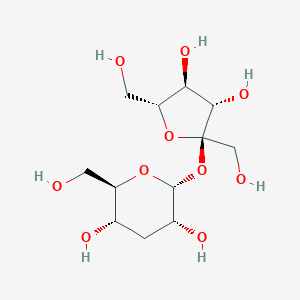
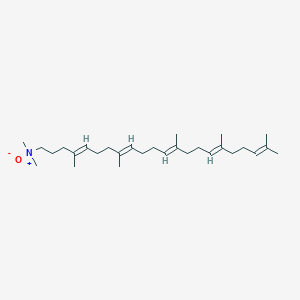
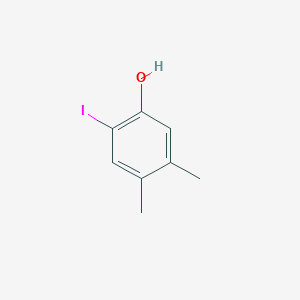
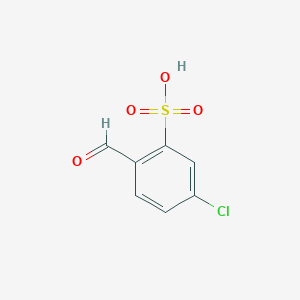
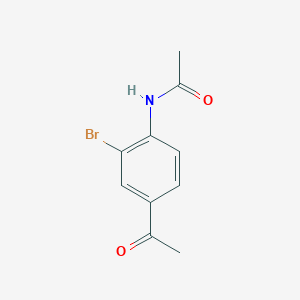
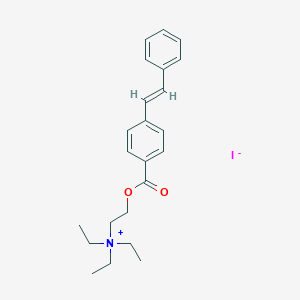
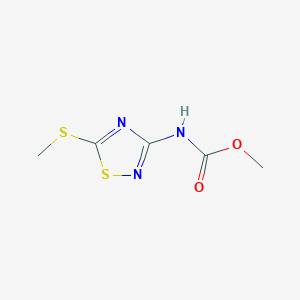
![Benzamide, N-[(3beta)-cholest-5-en-3-yl]-](/img/structure/B10395.png)